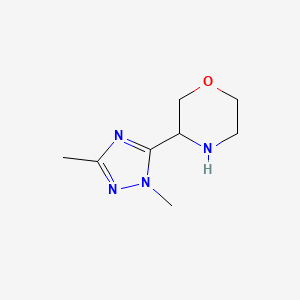
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method can include the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反应分析
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols.
科学研究应用
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
作用机制
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in agrochemistry, it may inhibit enzymes involved in plant hormone biosynthesis .
相似化合物的比较
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the morpholine ring.
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substitution patterns.
3,5-Diphenyl-1H-1,2,4-triazole: Contains phenyl groups instead of the morpholine ring.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields.
属性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(12(2)11-6)7-5-13-4-3-9-7/h7,9H,3-5H2,1-2H3 |
InChI 键 |
FMROFOYBBYWTFE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=N1)C2COCCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


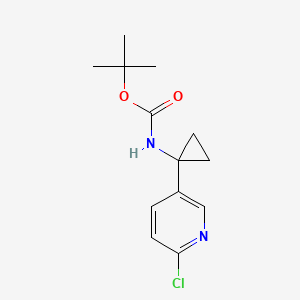
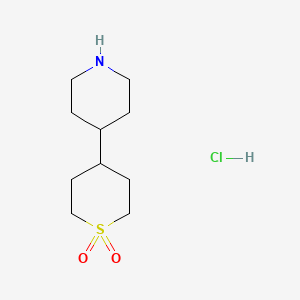
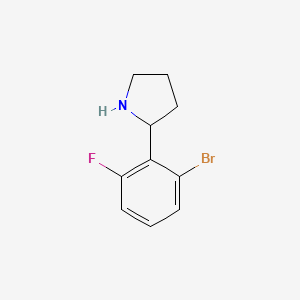
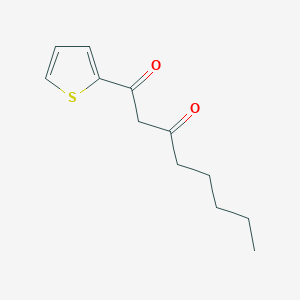
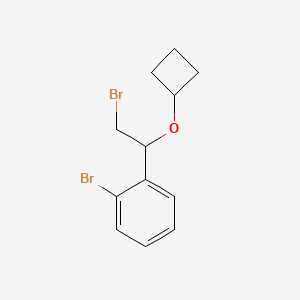
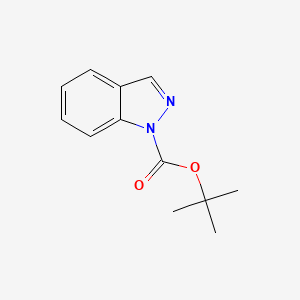
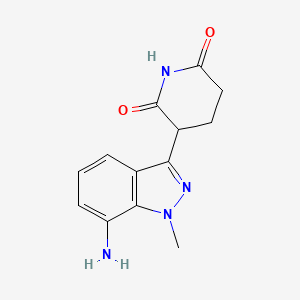
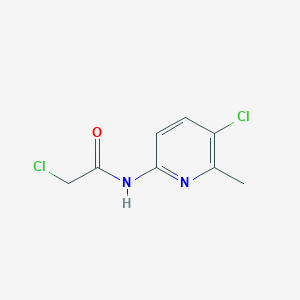
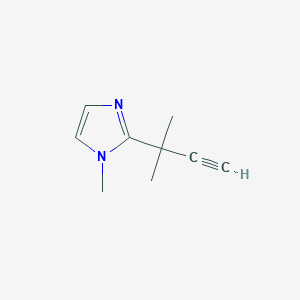
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
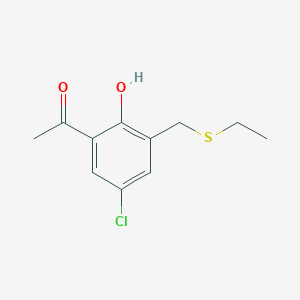
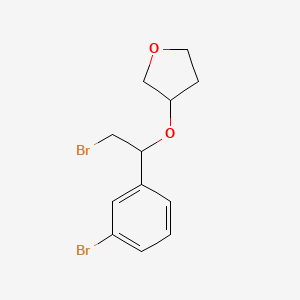
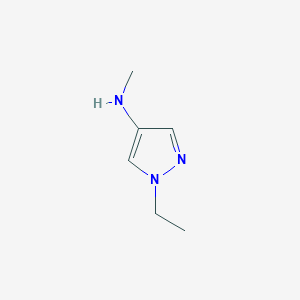
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
